Perforomist -

Perforomist

Catalog Number: EVT-1573588
CAS Number:
Molecular Formula: C42H54N4O13
Molecular Weight: 822.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Formoterol Fumarate is the fumarate salt form of formoterol, a long-acting and selective sympathomimetic beta-receptor agonist with bronchodilator activity. Formoterol fumarate binds beta 2 adrenergic receptors in bronchial smooth muscle and stimulates intracellular adenyl cyclase, thereby increasing the production of cyclic adenosine monophosphate (cAMP). Increased cAMP levels cause relaxation of bronchial smooth muscle, improve mucociliary clearance and reduce mediator substance release in inflammatory cells, especially from mast cells. (NCI05)
An ADRENERGIC BETA-2 RECEPTOR AGONIST with a prolonged duration of action. It is used to manage ASTHMA and in the treatment of CHRONIC OBSTRUCTIVE PULMONARY DISEASE.
Source and Classification

Formoterol fumarate is classified as a beta2-adrenergic agonist and is part of the pharmacological class of sympathomimetics. The compound is derived from a racemic mixture, which includes both the R and S stereoisomers, contributing to its therapeutic effects. Formoterol fumarate is synthesized through various chemical processes that yield the active pharmaceutical ingredient used in Perforomist.

Synthesis Analysis

The synthesis of formoterol fumarate involves several chemical reactions that typically include the following steps:

  1. Starting Materials: The synthesis begins with appropriate precursors that contain the necessary functional groups for forming the beta2-agonist structure.
  2. Reactions: Key reactions may include amination, esterification, and condensation processes to build the complex molecular framework of formoterol.
  3. Purification: After synthesis, purification techniques such as crystallization or chromatography are employed to isolate the pure formoterol fumarate dihydrate.

Technical details regarding specific conditions (e.g., temperature, pressure) and catalysts used in these reactions are often proprietary and may vary among manufacturers.

Chemical Reactions Analysis

Formoterol undergoes various chemical reactions during its synthesis and metabolism:

  1. Formation of Fumarate Salt: The reaction of formoterol with fumaric acid forms the fumarate salt, enhancing its stability.
  2. Metabolism: In vivo, formoterol may undergo metabolic processes such as oxidation or conjugation, impacting its pharmacokinetics and pharmacodynamics.

These reactions are crucial for understanding both the drug's stability and its therapeutic efficacy.

Mechanism of Action

Formoterol exerts its effects primarily through selective activation of beta2-adrenergic receptors located in bronchial smooth muscle. This activation leads to:

  1. Bronchodilation: Relaxation of airway smooth muscle results in widened air passages, facilitating improved airflow.
  2. Inhibition of Mediators: Formoterol reduces the release of inflammatory mediators from mast cells, further contributing to airway relaxation.

The onset of action is rapid, making it effective for managing acute symptoms associated with COPD.

Physical and Chemical Properties Analysis

Perforomist possesses several notable physical and chemical properties:

  • Appearance: Clear, colorless solution.
  • pH: Adjusted to approximately 5.0 using citric acid and sodium citrate.
  • Solubility: Freely soluble in glacial acetic acid; sparingly soluble in ethanol; slightly soluble in water.
  • Stability: The formulation is stable at room temperature for at least two years when stored properly.

These properties are essential for ensuring safe and effective administration via nebulization.

Applications

Perforomist is primarily used in clinical settings for:

  • Management of COPD: It provides long-term relief from bronchoconstriction, improving quality of life for patients with chronic respiratory conditions.
  • Research Applications: Investigations into its pharmacokinetics, efficacy compared to other bronchodilators, and potential use in combination therapies are ongoing.
Introduction to Chronic Obstructive Pulmonary Disease (COPD) and Therapeutic Context

Epidemiological Burden of COPD: Prevalence, Morbidity, and Mortality Trends

Chronic Obstructive Pulmonary Disease (COPD) represents a massive global health challenge, ranking as the fourth leading cause of death worldwide according to World Health Organization data, responsible for approximately 3.5 million deaths in 2021 alone. This accounts for nearly 5% of all global mortality, with a disproportionate impact on low- and middle-income countries where nearly 90% of COPD deaths in individuals under 70 years occur [8]. In the United States, COPD mortality demonstrates concerning occupational and demographic disparities. The CDC reported 316,023 COPD-associated deaths among ever-employed individuals in 2020, representing 10.3% of all deaths in this population [6].

Mortality rates show significant gender and racial variations. Women experience higher absolute numbers of COPD deaths (72,727 vs. 66,098 in men in 2021), yet men exhibit higher age-adjusted mortality rates (36.8 per 100,000 vs. 31.5 per 100,000 in women) [3] [6]. White individuals and non-Hispanic populations demonstrate the highest mortality rates at 116.9 and 115.8 per 100,000 respectively. Occupationally, workers in mining (PMR 1.33), accommodation/food services (PMR 1.28), and construction (PMR 1.23) experience significantly elevated proportionate mortality ratios [6]. The economic burden is compounded by reduced workplace productivity and substantial healthcare costs, particularly during acute exacerbations requiring hospitalization.

Table 1: Global COPD Mortality Burden (2021)

MetricValueGeographic Disparity
Global Deaths3.5 million90% under age 70 in LMICs
US Deaths (2020)138,8256th leading cause nationally
Female vs. Male Deaths (US)72,727 vs. 66,098Higher male mortality rate
Mining Industry PMR1.33Significantly elevated risk
Construction Industry PMR1.23Elevated occupational risk

Pathophysiological Mechanisms Underlying COPD: Airway Obstruction and Inflammation

COPD pathogenesis involves complex interactions between chronic airway inflammation, structural remodeling, and parenchymal destruction, culminating in progressive, irreversible airflow limitation. The disease encompasses two primary phenotypes: chronic bronchitis and emphysema. Chronic bronchitis manifests clinically as a productive cough persisting ≥3 months/year for ≥2 consecutive years, characterized by pathological changes including hypertrophy of mucus-secreting glands in large airways, squamous metaplasia, and inflammatory cell infiltration (predominantly neutrophils and CD8+ T lymphocytes) [1] [5].

Emphysema involves destructive enlargement of alveolar airspaces beyond terminal bronchioles, with loss of elastic recoil and destruction of alveolar-capillary membranes. This results from protease-antiprotease imbalance where neutrophil-derived elastase and matrix metalloproteinases degrade elastin and other structural proteins. The centrilobular pattern predominantly affects upper lobes in smoking-related disease, while panlobular emphysema affecting lower lobes suggests alpha-1 antitrypsin deficiency (AATD), a genetic disorder accounting for approximately 1-2% of cases [1] [5].

The triad of airflow limitation involves:

  • Small airway disease: Inflammation and fibrosis narrowing bronchioles <2mm diameter
  • Parenchymal destruction: Loss of alveolar attachments reducing elastic recoil
  • Mucociliary dysfunction: Goblet cell hyperplasia and impaired mucus clearanceThese pathological changes create air trapping, hyperinflation ("barrel chest"), ventilation-perfusion mismatch, and pulmonary hypertension. The inflammatory cascade features elevated cytokines (IL-8, TNF-α, LTB4), oxidative stress markers, and immune cell recruitment that persists even after smoking cessation, creating a self-perpetuating cycle of tissue damage [4] [5].

Role of Long-Acting Beta₂-Adrenergic Agonists (LABAs) in COPD Management

Long-acting beta₂-adrenergic agonists (LABAs) constitute a cornerstone of COPD pharmacotherapy due to their prolonged bronchodilatory effects and symptom-modifying benefits. These agents activate airway smooth muscle β₂-adrenergic receptors, triggering Gs-protein-mediated cyclic AMP elevation that induces relaxation through multiple mechanisms: reduced intracellular calcium concentrations, activation of potassium channels, and inhibition of myosin light chain kinase [7].

LABAs demonstrate distinct pharmacological advantages over short-acting agents:

  • Extended receptor binding: Lipophilic side chains anchor drug molecules near receptors
  • Sustained bronchodilation: ≥12 hours duration enabling twice-daily dosing
  • Functional improvement: Reduced hyperinflation and improved exercise tolerance
  • Symptom control: Decreased dyspnea and exacerbation frequency

Formoterol (the active component in Perforomist) represents a full β₂-receptor agonist with rapid onset (within 1-3 minutes) comparable to short-acting agents, contrasting with salmeterol's slower initiation (20-30 minutes) due to higher lipophilicity. This unique pharmacological profile enables formoterol to serve dual roles as maintenance therapy and reliever medication when combined with corticosteroids [7] [9].

Contemporary guidelines position LABAs within a stratified treatment approach:

  • GOLD B: Initial monotherapy for symptomatic patients with low exacerbation risk
  • GOLD C/D: Dual therapy combined with long-acting muscarinic antagonists (LAMAs)
  • High-symptom burden: First-line LABA/LAMA combination regardless of exacerbation history per ATS guidelines [4]

Table 2: LABAs in COPD Guideline Recommendations

GuidelineInitial Therapy RecommendationLABA/LAMA Positioning
GOLD 2022GOLD A/B: LAMA or LABA monotherapyEscalation for uncontrolled symptoms
ATS 2022Strong recommendation for LABA/LAMAFirst-line for dyspnea/exercise intolerance
NICELABA or LAMA monotherapySecond-line for persistent symptoms
SpanishLAMA preferred initial therapyEscalation option

Properties

Product Name

Perforomist

IUPAC Name

(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide;hydrate

Molecular Formula

C42H54N4O13

Molecular Weight

822.9 g/mol

InChI

InChI=1S/2C19H24N2O4.C4H4O4.H2O/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8;/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8);1H2/b;;2-1+;/t2*13-,19+;;/m11../s1

InChI Key

BPXZSHHCUKRDHD-HTLUESNNSA-N

SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O.O

Synonyms

3-formylamino-4-hydroxy-alpha-(N-1-methyl-2-p-methoxyphenethylaminomethyl)benzyl alcohol.hemifumarate
arformoterol
BD 40A
eformoterol
Foradil
formoterol
formoterol fumarate
formoterol fumarate, ((R*,R*)-(+-))-isomer
formoterol, ((R*,R*)-(+-))-isomer
Oxis

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O.O

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.